N-(4-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of a piperidine ring, a pyrimidine ring, and a benzodioxole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
The synthesis of N-(4-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling with the benzodioxole moiety. Common reaction conditions include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings, often using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-(4-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: The compound is investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-(4-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to N-(4-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE include other piperidine and pyrimidine derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include:
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 2-Amino-4-(1-piperidine)pyridine derivatives .
Properties
Molecular Formula |
C24H25N5O3 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C24H25N5O3/c1-16-13-22(28-24(25-16)29-11-3-2-4-12-29)26-18-6-8-19(9-7-18)27-23(30)17-5-10-20-21(14-17)32-15-31-20/h5-10,13-14H,2-4,11-12,15H2,1H3,(H,27,30)(H,25,26,28) |
InChI Key |
KCRBTEROKPDYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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